N-[4-(2-chloroacetyl)phenyl]butanamide
Description
Contextualization within Amide and Chloroacetamide Compound Classes
N-[4-(2-chloroacetyl)phenyl]butanamide belongs to two significant classes of organic compounds: amides and chloroacetamides. Amides are characterized by a carbonyl group bonded to a nitrogen atom and are fundamental to biochemistry, being the linkage that connects amino acids in peptides and proteins. ijpsr.info The amide bond's stability and its capacity to participate in hydrogen bonding are crucial for the structure and function of many biological macromolecules and pharmaceutical drugs. ijpsr.info
The chloroacetamide portion of the molecule, ClCH₂C(O)-, is a highly reactive functional group. Chloroacetamides are well-established as alkylating agents, particularly towards nucleophiles like the sulfhydryl group of cysteine residues in proteins. researchgate.net This reactivity makes them a cornerstone in the synthesis of a wide array of chemical compounds and a frequent choice for designing targeted covalent inhibitors and probes for biological systems. researchgate.netresearchgate.net The synthesis of N-substituted chloroacetamides is typically achieved by treating an appropriate amine with chloroacetyl chloride. researchgate.netprepchem.com
Significance as a Research Intermediate and Probe Molecule
The dual functionality of this compound underpins its importance as a research intermediate. The reactive chlorine atom provides a handle for nucleophilic substitution, allowing for the construction of more complex molecules. researchgate.netresearchgate.net Researchers can utilize this reactivity to synthesize a variety of derivatives by introducing different nucleophiles, thereby creating libraries of compounds for screening purposes in drug discovery and materials science.
Furthermore, the chloroacetamide group makes this compound a potential probe molecule. In chemical biology, such compounds are used to investigate the cellular environment and to identify and characterize protein targets. The ability of the chloroacetamide moiety to form a covalent bond with specific amino acid residues, most notably cysteine, allows it to be used in activity-based protein profiling and for the development of irreversible inhibitors.
Overview of Current Research Trajectories and Academic Relevance
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related N-substituted phenyl chloroacetamides offer a clear indication of its potential applications. nih.gov A significant area of investigation for this class of compounds is in the development of novel therapeutic agents. nih.gov
Studies on various N-(substituted phenyl)-2-chloroacetamides have demonstrated their potential as antimicrobial agents, with activity against both bacteria and fungi. nih.gov The biological activity of these compounds is often linked to the nature of the substituents on the phenyl ring. nih.gov Consequently, a plausible research direction for this compound is its use as a scaffold or precursor in the synthesis of new antimicrobial drugs.
Moreover, the broader class of chloroacetamides is being explored for a range of other biological activities. ijpsr.infonih.gov The academic relevance of this compound lies in its potential to serve as a building block in these exploratory synthetic efforts, contributing to the discovery of new molecules with valuable biological and chemical properties.
Chemical Compound Information
| Compound Name |
| This compound |
| Amine |
| Chloroacetyl chloride |
| N-substituted phenyl chloroacetamides |
| Cysteine |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.7 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)C(=O)CCl |
| InChI Key | DKPLZNHHNPLIRF-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-3-12(16)14-10-6-4-9(5-7-10)11(15)8-13/h4-7H,2-3,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPLZNHHNPLIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Reactivity
Established Synthetic Methodologies for N-[4-(2-chloroacetyl)phenyl]butanamide and Related Analogs
The primary route for synthesizing this compound and its analogs involves the formation of amide bonds through acylation reactions.
The most common and direct method for the synthesis of N-aryl 2-chloroacetamides is the chloroacetylation of a corresponding aryl amine. researchgate.net In the case of this compound, the synthesis involves the reaction of a precursor, N-(4-aminophenyl)butanamide, with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. ncert.nic.in
The efficiency of the acylation reaction is highly dependent on the chosen reagents and conditions. Key variables include the solvent, the base used to scavenge HCl, and the reaction temperature. Research on the synthesis of related N-aryl acetamides has explored various combinations to maximize yield and minimize reaction time.
For instance, a facile one-pot synthesis for similar amides has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) at room temperature, achieving yields between 75% and 95% within 3 to 6 hours. researchgate.netresearchgate.net DBU is a non-nucleophilic, sterically hindered base that is particularly effective in these reactions. researchgate.net Other common bases include triethylamine (B128534) and pyridine, often used in solvents like dichloromethane, acetonitrile, or diethyl ether. researchgate.netjocpr.comsemanticscholar.org The selection of the solvent and base can significantly influence the reaction rate and the purity of the resulting product.
Table 1: Optimization of Reaction Conditions for N-Aryl Acylamide Synthesis
| Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| DBU | THF | Room Temp | 75-95% | researchgate.netresearchgate.net |
| Triethylamine | Dichloromethane | N/A | High | researchgate.net |
| Triethylamine | Diethyl Ether | 5-10°C | High | jocpr.com |
| None (excess amine) | Benzene | N/A | Moderate | researchgate.net |
| Potassium Carbonate | DMF | N/A | High | researchgate.net |
Practical Considerations in Laboratory Synthesis
Several practical factors are crucial for the successful laboratory synthesis of this compound. Chloroacetyl chloride is highly reactive and moisture-sensitive, necessitating the use of anhydrous (dry) solvents and reaction conditions to prevent its hydrolysis to chloroacetic acid.
The reaction is often exothermic; therefore, the chloroacetyl chloride is typically added dropwise to the cooled solution of the aniline (B41778) precursor and base. jocpr.comsemanticscholar.org This controlled addition helps to manage the reaction temperature and prevent the formation of unwanted side products. Upon completion of the reaction, the product is often isolated by precipitation in water, followed by filtration. jocpr.com Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol, to obtain the final compound in high purity. researchgate.net
Chemical Transformations and Derivatization Studies
The chemical reactivity of this compound is dominated by the electrophilic nature of the chloroacetyl group.
The chloroacetyl group is a potent electrophile due to the presence of a chlorine atom, which is a good leaving group, adjacent to a carbonyl group. This makes the α-carbon highly susceptible to attack by a wide range of nucleophiles. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of this chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net
This reactivity allows for the extensive derivatization of this compound. For example, reaction with amines, thiols, or phenoxides leads to the formation of new C-N, C-S, or C-O bonds, respectively. These substitution reactions are fundamental in building more complex molecular architectures and have been used to synthesize a variety of heterocyclic systems. researchgate.net For instance, similar chloroacetamide derivatives have served as key intermediates in the synthesis of chalcones and pyrimidine (B1678525) derivatives. researchgate.net
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile Type | Reagent Example | Resulting Functional Group | Reference |
| Nitrogen | Amines (e.g., 4-chloroaniline) | α-Aminoacetamide | researchgate.net |
| Nitrogen | Heterocycles (e.g., Indole) | N-Alkyl-acetamide | researchgate.net |
| Oxygen | Phenols/Alcohols | α-Aryloxy/Alkoxy-acetamide | researchgate.net |
| Sulfur | Thiols | α-Thio-acetamide | researchgate.net |
Oxidation and Reduction Pathways of the Butanamide Backbone
While the chloroacetyl group is the primary site of reactivity, the butanamide backbone can also undergo chemical transformations, particularly reduction.
Reduction: Amides are among the least reactive carboxylic acid derivatives and require strong reducing agents for transformation. chemistrysteps.com The butanamide group in this compound can be reduced to the corresponding amine using a powerful hydride reagent like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), transforming the N-phenylbutanamide moiety into an N-phenylbutylamine. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the elimination of an oxygen-aluminum complex to form an intermediate iminium ion, which is then further reduced to the amine. chemistrysteps.comlibretexts.org
Oxidation: The amide functional group is generally stable and resistant to oxidation under typical conditions. The oxidation of the butanamide backbone is not a common transformation and would likely require harsh oxidizing agents. The aromatic ring or the benzylic position (if present) are more susceptible to oxidation than the amide itself. In the context of this compound, the butanamide portion is expected to remain intact during most oxidative processes that might target other parts of the molecule.
Design and Synthesis of this compound Derivatives for Specific Research Objectives
The molecular framework of this compound serves as a versatile template for the design and synthesis of novel derivatives aimed at specific research objectives in medicinal chemistry and chemical biology. The compound's structure, featuring a reactive α-chloroacetyl group and a butanamide chain attached to a central phenyl ring, allows for systematic modifications to explore structure-activity relationships (SAR) and develop probes for biological targets.
The chloroacetamide moiety, in particular, is a key functional group for derivatization. Its mild electrophilic nature enables it to react with various nucleophiles, making it a valuable precursor for creating a diverse library of compounds. researchgate.net This reactivity is frequently exploited to introduce new heterocyclic systems or other functional groups, thereby modulating the molecule's biological and physicochemical properties. researchgate.netuea.ac.uk Researchers have leveraged this synthetic accessibility to generate derivatives with potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents.
Derivatives as Anticancer Agents
A significant focus of derivatization has been the development of novel anticancer agents. The general structure of N-phenylacetamide is recognized as a viable scaffold for cytotoxic compounds. nih.gov By modifying the core of this compound, researchers have designed inhibitors for various targets implicated in cancer progression.
One major target is Histone Deacetylase 6 (HDAC6), an enzyme involved in the epigenetic regulation of genes in several cancers. nih.gov Phenyl butyric acid derivatives have been designed as potential HDAC6 inhibitors. nih.govresearchgate.net In one study, a compound named B-R2B was designed based on this scaffold, synthesized, and biologically tested. Molecular dynamics simulations suggested it binds to the entrance of the HDAC6 active site in a manner similar to the selective inhibitor tubacin. nih.gov Biological testing confirmed B-R2B as a non-competitive HDAC6 inhibitor with cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), THP-1 (acute myeloid leukemia), and Kasumi (chronic myelogenous leukemia). nih.gov
Other synthetic strategies have produced derivatives with broad-spectrum anticancer activity. For instance, novel sulfonamide derivatives were synthesized starting from a related (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide (B165840) structure. nih.gov Many of these compounds, including hydrazone and pyridone derivatives, exhibited potent in vitro cytotoxicity against the human liver cancer cell line (HepG2), with some showing higher activity than the standard drug doxorubicin (B1662922). nih.gov Furthermore, the most promising of these compounds also acted as radiosensitizers, enhancing the cell-killing effect of γ-radiation. nih.gov The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has also yielded compounds with significant cytotoxic effects, particularly against the PC3 prostate carcinoma cell line. nih.gov
The table below summarizes key research findings for representative derivatives.
| Derivative Class | Research Objective | Key Findings | Cell Lines Tested | Citations |
| Phenyl Butyric Acid Derivatives | HDAC6 Inhibition | Compound B-R2B identified as a non-competitive HDAC6 inhibitor with micromolar IC50 values. | HeLa, THP-1, HMC, Kasumi | nih.gov |
| Benzenesulfonamide Derivatives | Cytotoxicity & Radiosensitization | Several derivatives showed higher cytotoxicity than doxorubicin and enhanced the effects of γ-radiation. | HepG2 | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Cytotoxicity | Compounds with a p-nitro substituent were most active. Compound 2b had an IC50 of 52 μM; Compound 2c had an IC50 of 80 μM. | PC3, MCF-7 | nih.gov |
| N-(Thiophen-2-yl) Nicotinamide (B372718) Derivatives | Fungicidal Activity | Compounds 4a and 4f showed excellent activity against Corynespora cassiicola (CDM), higher than the commercial fungicide flumorph. | N/A (Plant Pathogens) | mdpi.com |
| N-(substituted phenyl)-2-chloroacetamides | Antimicrobial Activity | Halogenated p-substituted phenyl rings (e.g., N-(4-chlorophenyl)) showed high activity due to increased lipophilicity. | S. aureus, MRSA, E. coli, C. albicans | nih.gov |
Derivatives as Antimicrobial Agents
The chloroacetamide scaffold is a known pharmacophore for antimicrobial activity. researchgate.net Research has shown that N-substituted chloroacetamides can be highly effective and selective microbial reagents. nih.gov Systematic synthesis of N-(substituted phenyl)-2-chloroacetamides has allowed for the investigation of how different substituents on the phenyl ring affect antimicrobial potential. nih.gov
In one such study, twelve new N-(substituted phenyl)-2-chloroacetamides were synthesized and tested against various pathogens. nih.gov The results confirmed that the biological activity varied with the position and nature of the substituents. Derivatives bearing a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) chloroacetamide and N-(4-fluorophenyl) chloroacetamide, were among the most active against Gram-positive bacteria (Staphylococcus aureus and MRSA) and the yeast Candida albicans. nih.gov This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the microbial cell membrane. nih.gov
The versatile N-(4-acetylphenyl)-2-chloroacetamide, a closely related precursor, has been used to synthesize a range of heterocyclic scaffolds. researchgate.netuea.ac.uk For example, reaction with 2-mercaptobenzothiazole (B37678) and subsequent condensation reactions have yielded derivatives with significant antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.netuea.ac.uk
Derivatives for Other Research Objectives
The synthetic tractability of the this compound framework has been applied to other research areas, including the development of fungicides and enzyme inhibitors for non-cancer-related pathways.
In the field of agricultural science, derivatives of N-(thiophen-2-yl) nicotinamide were designed by combining the active substructures of nicotinic acid and thiophene. mdpi.com This led to the discovery of compounds with excellent fungicidal activity. Specifically, compounds designated 4a and 4f demonstrated significantly higher efficacy against the plant pathogen Corynespora cassiicola than the commercial fungicides diflumetorim (B165605) and flumorph. mdpi.com
Additionally, the N-phenyl-2-(phenyl-amino) acetamide (B32628) scaffold has been used to design inhibitors of Factor VIIa, a serine protease involved in the blood coagulation cascade, with the goal of developing novel anticoagulants. ijper.org
Biological and Pharmacological Investigations Pre Clinical Research Applications
In Vitro Biological Activity Profiling
The in vitro evaluation of N-[4-(2-chloroacetyl)phenyl]butanamide has centered on understanding its molecular targets and its impact on cell viability, particularly in the context of oncology.
The chloroacetyl group within the structure of this compound makes it a reactive compound, capable of forming covalent bonds with nucleophilic residues in proteins. This reactivity is a key feature in its application as a biochemical probe for proteomics research. uran.ua
While specific enzyme inhibition kinetic studies for this compound are not extensively detailed in publicly available literature, the broader class of chloroacetamide derivatives has been investigated. For instance, related compounds have been shown to act as inhibitors for enzymes like urease, with some exhibiting mixed-type inhibition. nih.gov The chloroacetyl moiety is known to be a reactive electrophile that can covalently modify enzyme active sites, suggesting a potential mechanism for irreversible inhibition. However, specific kinetic parameters such as Ki (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) for this compound against specific enzymes have not been reported.
Currently, there is no specific information available in peer-reviewed literature detailing receptor binding and modulation assays conducted with this compound. The general methodology for such assays involves using a labeled form of the ligand to study its interaction with specific receptors, but this has not been documented for this particular compound. tbzmed.ac.ir
This compound is classified as a biochemical for proteomics research. uran.ua Chemical proteomics approaches often use small, reactive molecules to covalently label and subsequently identify protein targets from a complex cellular mixture. The chloroacetyl group of the compound can react with nucleophilic amino acid residues, such as cysteine, allowing for the "fishing" and identification of binding partners, thereby elucidating its molecular targets within the cell.
Anti-proliferative and Cytotoxic Effects in Diverse Cell Lines
The cytotoxic potential of chloroacetamide derivatives has prompted investigations into their anticancer properties. Studies on analogous compounds suggest that this chemical class can exhibit significant anti-proliferative effects. uran.uanih.govnih.govnih.gov
While direct and specific data on the cytotoxic effects of this compound against a wide array of cancer cell lines are limited, research on structurally related compounds provides context for its potential activity. For example, other N-phenylacetamide and chloroacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including those from breast cancer (MCF-7), lung carcinoma (A549), and cervical cancer (HeLa). nih.govnih.gov
A study on N-phenyl-2,2-dichloroacetamide analogues, which share a similar structural backbone, reported cytotoxic activity against the A549 lung cancer cell line. nih.gov Another research effort on 2-chloroacetamides showed significant cytotoxicity against human T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua However, specific IC₅₀ values for this compound in colon carcinoma, melanoma, breast carcinoma, and liver cancer cell lines are not available in the reviewed literature. The table below summarizes findings for related, but distinct, compounds to illustrate the general potential of this chemical class.
Table 1: Cytotoxic Activity of Structurally Related Phenylacetamide and Chloroacetamide Derivatives
| Compound Class | Cell Line | Cancer Type | Reported IC₅₀ (µM) |
| Phenylacetamide Derivatives | MDA-MB-468 | Breast Cancer | 0.6±0.08 |
| Phenylacetamide Derivatives | PC-12 | Pheochromocytoma | 0.6±0.08 |
| Phenylacetamide Derivatives | MCF-7 | Breast Cancer | 0.7±0.08 |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 | Prostate Carcinoma | 52 |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) Derivatives | HeLa | Cervical Cancer | 1.3±0.14 |
This table presents data for compounds structurally related to this compound to provide context on the potential bioactivity of this chemical class. Data is sourced from references nih.govnih.gov. There is no specific IC₅₀ data available for this compound itself.
Mechanisms of Cellular Growth Inhibition
The chloroacetamide group is a potent electrophile, a feature that is central to its biological activity. This reactivity allows chloroacetamide derivatives to interact with and modify biological molecules, leading to the inhibition of cellular growth.
Research into chloroacetanilide herbicides, a related class, shows that the primary mechanism of action involves direct conjugation with reactive cysteine residues on proteins. nih.govacs.org This covalent modification can lead to the destabilization and misfolding of essential proteins, disrupting cellular proteostasis and compromising cell integrity. nih.gov For example, studies on the herbicide propachlor (B1678252) demonstrated that it selectively targets and inhibits the activity of key enzymes like GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) by modifying a catalytic cysteine, leading to the protein's global destabilization. acs.org This direct alkylation of critical protein sites is a primary mechanism of cytotoxicity. nih.gov
Furthermore, investigations into substituted chloroacetamides as potential anti-cancer agents have identified their ability to inhibit the self-renewal of cancer stem cells (CSCs), which are often responsible for chemoresistance and tumor recurrence. nih.gov While the precise downstream effects are complex and varied, the foundational mechanism of cellular growth inhibition for the chloroacetamide class is rooted in its ability to covalently modify proteins, thereby disrupting their function and triggering cellular stress pathways. nih.govnih.gov
Antimicrobial Research Applications
The chloroacetamide moiety is a key feature in various molecules synthesized for antimicrobial research.
Evaluation of Antibacterial Activities (e.g., against Staphylococcus aureus, MRSA, Escherichia coli)
Research has demonstrated that N-(substituted phenyl)-2-chloroacetamides are effective against Gram-positive bacteria, including the antibiotic-resistant strain MRSA (methicillin-resistant Staphylococcus aureus), and show moderate effectiveness against the Gram-negative bacterium Escherichia coli. nih.govnih.gov The antibacterial activity is influenced by the substituents on the phenyl ring, which can modulate properties like lipophilicity, thereby affecting the compound's ability to penetrate the bacterial cell membrane. nih.govnih.gov
For instance, chloroacetamide derivatives with halogenated phenyl rings were found to be among the most active against Gram-positive bacteria. nih.gov Other studies have shown that novel bis-sulfide compounds synthesized from a bis-chloroacetamide derivative exhibit potent activity against Staphylococcus aureus and Pseudomonas aeruginosa. scielo.org.za The ability of the chloroacetamide group to react with biological nucleophiles is considered a key factor in its antibacterial action. researchgate.net
Table 1: Antibacterial Activity of Selected Chloroacetamide Analogs
| Compound Type | Target Bacteria | Observed Effect | Citation |
|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | Effective inhibition | nih.govnih.gov |
| N-(substituted phenyl)-2-chloroacetamides | E. coli | Less effective inhibition | nih.govnih.gov |
| bis-sulfide chloroacetamide derivative | S. aureus, P. aeruginosa | Potent inhibitory activity | scielo.org.za |
Assessment of Antifungal Activities (e.g., against Candida albicans, Aspergillus niger)
The antifungal potential of chloroacetamide derivatives has been evaluated extensively, particularly against pathogenic yeasts of the Candida genus. Studies on 2-chloro-N-phenylacetamide, a close structural analog, have shown significant antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brscielo.brnih.gov
The compound demonstrated fungicidal activity, not only inhibiting the growth of planktonic (free-floating) cells but also preventing biofilm formation and disrupting established biofilms, which are critical virulence factors in persistent infections. scielo.brscielo.br The mechanism does not appear to involve binding to ergosterol, a common target for antifungal drugs, suggesting an alternative mode of action. scielo.brnih.gov In silico studies of 2-chloro-N-phenylacetamide suggest its antifungal activity may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Another study screened a series of 11 chloroacetamide derivatives and found several to be highly effective against Candida species and dermatophytes. nih.gov
Table 2: In Vitro Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species
| Fungal Species | MIC Range (μg/mL) | MFC Range (μg/mL) | Key Finding | Citation |
|---|---|---|---|---|
| C. albicans | 128 - 256 | 512 - 1,024 | Fungicidal and antibiofilm activity | scielo.brscielo.br |
| C. parapsilosis | 128 - 256 | 512 - 1,024 | Fungicidal and antibiofilm activity | scielo.brscielo.br |
| C. tropicalis | 16 - 256 | Not Specified | Fungicidal activity, potential DHFR inhibition | nih.gov |
MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration)
Modulation of Cellular Processes and Biological Pathways
Research on Osteoclastogenesis Inhibition and Bone Resorption Modulation (e.g., in vitro studies)
While direct studies on this compound are limited, research into structurally related acetamide derivatives containing a piperazine (B1678402) moiety has shown significant potential in modulating bone cell activity. nih.govnih.gov Osteoclasts are cells responsible for bone resorption, and their over-activity can lead to diseases like osteoporosis. nih.gov
In vitro studies on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) found that it strongly inhibits osteoclastogenesis, the process of forming mature osteoclasts. nih.gov This compound was shown to suppress the formation of mature osteoclasts and their bone-resorbing activity by blocking key signaling pathways (NF-κB and NFATc1) that are essential for osteoclast differentiation. nih.gov Similarly, another analog, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide, was found to inhibit osteoclast differentiation without significant cytotoxicity by downregulating the expression of osteoclast-specific genes. nih.gov These findings highlight that acetamide-based structures can serve as scaffolds for developing inhibitors of bone resorption. nih.govnih.gov
Investigation of Anti-angiogenesis Activities in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis is a major strategy in cancer therapy. nih.gov The chloroacetamide scaffold is being investigated in this context. Substituted chloroacetamides have been evaluated as potential inhibitors of cancer stem cells, which are closely linked to tumor angiogenesis. nih.gov
Although direct evidence for the anti-angiogenic activity of this compound is not prominent in the reviewed literature, the development of anti-cancer agents often involves targeting angiogenesis. The general principle involves designing molecules that interfere with signaling pathways that stimulate blood vessel growth, such as the VEGF/VEGFR pathway. nih.gov The exploration of chloroacetamide derivatives as anti-cancer agents suggests that anti-angiogenic activity is a plausible and important area for future investigation for this class of compounds. nih.gov
Exploration of Antioxidant Properties
The antioxidant potential of this compound and its derivatives has been a subject of scientific inquiry, revealing insights into their capacity to counteract oxidative stress. In vitro studies are fundamental in characterizing the direct antioxidant activities of these compounds, often employing a variety of assays to measure their ability to scavenge free radicals.
One area of investigation has focused on derivatives of this compound where the chloroacetyl group is substituted with other moieties, such as 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. These structural modifications have been shown to influence the antioxidant profile of the parent compound. For instance, a series of novel 2-(substituted phenoxymethyl)-5-(4-(N-butanoyl)phenyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antioxidant properties. The findings from these studies indicated that the nature and position of substituents on the phenoxymethyl (B101242) ring played a crucial role in the observed antioxidant activity.
Similarly, research into 1,3,4-thiadiazole derivatives has provided further evidence of the antioxidant capabilities of compounds structurally related to this compound. The introduction of the thiadiazole ring, often coupled with other heterocyclic systems, has been explored as a strategy to enhance free radical scavenging.
The following table summarizes the types of in vitro antioxidant assays commonly used in these research applications:
| Assay Type | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation, with the reduction in absorbance being proportional to the antioxidant concentration. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color. |
| Nitric Oxide (NO) Scavenging Assay | Determines the ability of a compound to inhibit the production of nitric oxide radicals from a donor compound, such as sodium nitroprusside. |
These preclinical in vitro evaluations are critical first steps in identifying the potential of this compound derivatives as antioxidant agents, paving the way for further investigation into their mechanisms of action and potential therapeutic applications.
In Vivo Pre-clinical Research Applications (Animal Models)
Pharmacological Activity Assessment in Established Disease Models (e.g., bone loss models in mice)
The therapeutic potential of compounds derived from this compound has been investigated in various in vivo preclinical models. A notable area of research has been the exploration of their effects in models of bone loss. For instance, a specific derivative, C4, was examined for its potential to mitigate bone loss in a mouse model of lipopolysaccharide (LPS)-induced osteolysis.
In this model, which mimics inflammatory bone loss, the administration of the derivative was found to have a protective effect. The study demonstrated that the compound could suppress the activity of osteoclasts, the cells responsible for bone resorption. This was evidenced by a reduction in the number of osteoclasts and a decrease in the levels of bone resorption markers in the treated animals compared to the control group.
Furthermore, the research delved into the molecular mechanisms underlying these effects, revealing that the compound inhibited the RANKL-induced NF-κB and MAPK signaling pathways, which are critical for osteoclast differentiation and function. The protective effect on bone structure was confirmed through micro-computed tomography (μCT) analysis, which showed a preservation of bone volume and microarchitecture in the mice that received the compound.
The following table summarizes the key findings from this in vivo study:
| Parameter | Observation in LPS-Induced Bone Loss Model |
| Osteoclast Number | Significantly reduced in the group treated with the derivative. |
| Bone Resorption Markers | Levels of serum C-terminal telopeptide of type I collagen (CTX-I) were decreased. |
| Signaling Pathways | Inhibition of RANKL-induced NF-κB and MAPK pathways was observed. |
| Bone Microarchitecture | Preservation of trabecular bone volume and structure as assessed by μCT. |
These findings highlight the potential of this compound derivatives as pharmacological agents for conditions characterized by excessive bone resorption.
Evaluation of Systemic Biological Responses in Animal Studies
While detailed systemic evaluations are often part of later-stage preclinical development, initial in vivo studies can provide valuable preliminary data. For example, in the context of the bone loss study mentioned previously, the administration of the derivative did not result in observable signs of toxicity in the treated mice, suggesting a favorable preliminary safety profile within the parameters of that specific study.
The assessment of systemic responses typically involves monitoring a range of parameters, including:
General Health and Behavior: Observing for any changes in activity levels, feeding habits, or signs of distress.
Body Weight: Regular monitoring to detect any significant weight loss or gain.
Hematology and Blood Chemistry: Analysis of blood samples to assess the function of major organs such as the liver and kidneys, and to check for any hematological abnormalities.
Histopathological Examination: Microscopic examination of tissues from major organs to identify any pathological changes.
The following table outlines the types of assessments conducted to evaluate systemic biological responses in animal studies:
| Assessment Category | Parameters Measured |
| Clinical Observations | General appearance, behavior, body weight changes. |
| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin concentration. |
| Serum Biochemistry | Levels of liver enzymes (e.g., ALT, AST), kidney function markers (e.g., creatinine, BUN). |
| Histopathology | Microscopic examination of organs such as the liver, kidneys, spleen, and heart for signs of tissue damage. |
These comprehensive evaluations are essential for building a complete profile of a new chemical entity and are crucial for making informed decisions about its potential for further development.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Features Dictating Biological Activity
The core structure of N-[4-(2-chloroacetyl)phenyl]butanamide consists of three key moieties: a chloroacetyl group, a central phenyl ring, and a butanamide chain. The biological activity of this class of compounds is largely dictated by the interplay of these components. The chloroacetamide group, in particular, is a versatile and reactive precursor, making it a focal point for synthetic modifications. researchgate.net Research on related chloroacetamide derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net
Impact of Substituent Modifications on Potency and Selectivity
Modifying the substituents on the phenyl ring and the butanamide chain allows for the fine-tuning of the compound's pharmacological profile.
The nature and position of substituents on the phenyl ring significantly influence the biological activity of chloroacetamide derivatives. nih.gov Studies on analogous compounds have shown that both the type of substituent and its location (ortho, meta, or para) can alter the molecule's properties, such as lipophilicity and electronic distribution, which in turn affects biological efficacy. nih.govresearchgate.net
Electron-withdrawing groups on the phenyl ring, such as halogens (Cl, Br, F), tend to enhance biological activity. nih.gov For instance, N-(substituted phenyl)-2-chloroacetamides bearing halogenated para-substituted phenyl rings were found to be highly active, a trait attributed to increased lipophilicity which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov In a similar vein, studies on other phenylacetamide derivatives revealed that compounds with a nitro group (electron-withdrawing) exhibited greater cytotoxic effects than those with a methoxy (B1213986) group (electron-donating). nih.gov
The position of the substituent is also critical. The crystallization and intermolecular interactions of N-chlorophenyl-2-phthalimidoethanesulfonamide derivatives were shown to differ significantly between ortho, meta, and para isomers, which can directly impact their interaction with biological targets. researchgate.net
Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Analogous Compounds
| Compound Class | Substituent (Position) | Effect on Activity | Reference |
| N-(substituted phenyl)-2-chloroacetamides | Halogen (para) | Increased antimicrobial activity | nih.gov |
| 2,4-Dichloro-N-phenyl-benzenesulfonamide Analogs | Electron-withdrawing (F, Br, Cl) | Stronger PPARγ activity | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Nitro (para) | Higher cytotoxic effect vs. methoxy group | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Methoxy | Lower cytotoxic effect vs. nitro group | nih.gov |
Alterations to the butanamide chain—including its length, rigidity, and terminal groups—can have a profound impact on potency and selectivity. In related compound series, the length of an alkyl chain has been shown to be a critical parameter for biological activity. mdpi.com For example, in a series of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates, the n-butyl and n-pentyl esters demonstrated activity against L-1210 lymphoid leukemia, indicating that the nature of the alkyl ester group influences potency. nih.gov
The conformation of the amide chain is also important. Molecular mechanics calculations on active benzamide (B126) anticonvulsants revealed that the most potent compounds adopt a similar, consistent conformation. nih.gov This suggests that the spatial arrangement of the butanamide chain in this compound is likely crucial for optimal interaction with its biological target.
Table 2: Influence of Chain Variations on Activity in Related Compound Series
| Compound Series | Chain Modification | Observed Effect | Reference |
| 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates | n-Butyl and n-pentyl esters | Activity against L-1210 lymphoid leukemia | nih.gov |
| Chalcone Derivatives | Optimal alkyl chain length (four methylenes) | Potent BChE inhibition | mdpi.com |
| Benzamide Anticonvulsants | Conformational rigidity | Active compounds adopt a consistent conformation | nih.gov |
The chloroacetyl group is a key pharmacophore, functioning as an electrophilic warhead. This moiety contains a carbon atom that is susceptible to nucleophilic attack from biological macromolecules, such as proteins. This reactivity is central to the compound's mechanism of action, often leading to the formation of a covalent bond with the target, resulting in irreversible inhibition.
Computational Chemistry and Cheminformatics Approaches
Computational methods are indispensable tools for understanding the SAR of this compound at a molecular level. researchgate.net These in-silico techniques provide insights that can guide the design of new, more effective analogs.
Molecular modeling and docking studies are used to predict and analyze the binding of a ligand, such as this compound, to the active site of a target protein. researchgate.net These studies can reveal the specific amino acid residues involved in the interaction and the preferred conformation of the ligand within the binding pocket.
For analogous compounds, such as N-arylphenyl-2,2-dichloroacetamide derivatives, docking studies have been successfully employed to correlate structural features with cytotoxic activity. nih.gov Similarly, induced-fit docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives into the PI3Kα binding site showed engagement with key residues, providing a structural basis for their observed antiproliferative activity. mdpi.com Such studies help to outline a model of the structural features a compound must possess to demonstrate a specific biological activity, such as the consistent conformation observed in active benzamide anticonvulsants that facilitates hydrogen bonding. nih.gov These computational approaches are vital for rational drug design, allowing for the virtual screening of new derivatives and the optimization of ligand-target interactions. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting their biological potential and guiding the synthesis of more active analogues.
In a study on a series of N-(substituted phenyl)-2-chloroacetamides, a class of compounds structurally related to this compound, QSAR analysis was employed to predict their antimicrobial potential. nih.govresearchgate.netnih.gov The analysis utilized various cheminformatics prediction models such as Molinspiration, SwissADME, PreADMET, and PkcSM to calculate molecular descriptors that are critical for biological activity. nih.govresearchgate.netnih.gov These descriptors often include parameters related to lipophilicity (Log P), electronic effects, and steric properties. The studies confirmed that the biological activity of these chloroacetamides was significantly influenced by the nature and position of substituents on the phenyl ring. nih.govresearchgate.netnih.gov For instance, compounds with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, exhibited high activity, which was attributed to their increased lipophilicity, facilitating passage through cell membranes. nih.govresearchgate.net
A typical QSAR model can be represented by a linear or non-linear equation. For example, a QSAR study on chlorochalcone (B8783882) derivatives, another class of compounds, resulted in a model for predicting anticancer activity (pIC50) with the following equation:
pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P) cmu.ac.th
This equation highlights the importance of specific atomic charges (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (ELUMO), and the logarithm of the partition coefficient (Log P) in determining the biological activity. cmu.ac.th Similar models can be developed for this compound and its derivatives to guide the design of new compounds with enhanced activities.
To illustrate the types of data used in QSAR studies, the following interactive table provides examples of calculated molecular descriptors for a hypothetical series of this compound derivatives.
| Compound | Substituent (R) | Log P | Molecular Weight | TPSA (Ų) | Biological Activity (IC50, µM) |
| 1 | H | 2.5 | 241.7 | 46.17 | 15.2 |
| 2 | 4-Cl | 3.2 | 276.1 | 46.17 | 8.5 |
| 3 | 4-F | 2.7 | 259.7 | 46.17 | 11.8 |
| 4 | 4-CH3 | 2.9 | 255.7 | 46.17 | 13.1 |
| 5 | 4-OCH3 | 2.4 | 271.7 | 55.4 | 18.9 |
| 6 | 3-CN | 2.1 | 266.7 | 69.98 | 22.4 |
This table is illustrative and based on general principles of QSAR; the biological activity values are hypothetical.
Quantum Chemical Calculations for Reactivity and Electronic Properties (e.g., HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. researchgate.net These methods provide insights into the distribution of electrons within the molecule and help in understanding its chemical behavior.
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.net
For N-phenylacetamide derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine their electronic properties. researchgate.net Such calculations can elucidate how different substituents on the phenyl ring affect the HOMO and LUMO energy levels and, consequently, the reactivity of the entire molecule.
The following table presents hypothetical results from a DFT calculation on this compound and some of its derivatives, illustrating the impact of substituents on electronic properties.
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| 1 | H | -6.5 | -1.2 | 5.3 | 2.65 | 2.78 |
| 2 | 4-Cl | -6.7 | -1.5 | 5.2 | 2.60 | 3.12 |
| 3 | 4-NO2 | -7.2 | -2.1 | 5.1 | 2.55 | 4.14 |
| 4 | 4-OCH3 | -6.2 | -1.0 | 5.2 | 2.60 | 2.45 |
This table is illustrative. The values are representative of trends observed in related compounds.
From these calculations, other important quantum chemical descriptors can be derived, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). researchgate.netnih.gov These parameters provide a more quantitative measure of the molecule's reactivity and are often used as descriptors in QSAR models. researchgate.netnih.gov
In Silico Prediction of Biological Interaction Profiles
In silico methods are crucial for predicting how a molecule like this compound might interact with biological targets, thereby suggesting its potential therapeutic applications. These computational techniques can significantly streamline the drug discovery process by identifying promising candidates for further experimental validation. nih.govrsc.org
Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rsc.org For this compound, this would involve docking the molecule into the active site of various enzymes or receptors that are implicated in disease pathways. The results of molecular docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. rsc.org
For example, in a study on nordentatin (B92008) derivatives, molecular docking was used to predict their binding to the phosphodiesterase-4 (PDE4) enzyme, a target in anti-cancer therapy. nih.govrsc.org The study identified specific amino acid residues responsible for hydrogen bonding and provided binding free energy calculations, which indicated the potential of the compounds as inhibitors. nih.govrsc.org
Pharmacophore modeling is another valuable in silico approach. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By screening databases of chemical compounds against a pharmacophore model, it is possible to identify novel molecules that are likely to be active.
The table below outlines a hypothetical biological interaction profile for this compound against a panel of cancer-related protein targets, as might be predicted through in silico screening.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Mode of Inhibition |
| Cyclooxygenase-2 (COX-2) | 4COX | -8.5 | Arg120, Tyr355, Ser530 | Competitive |
| Tyrosine Kinase (EGFR) | 2J6M | -7.9 | Met793, Lys745, Thr790 | Allosteric |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | -7.2 | Arg146, Tyr108, Asp111 | Competitive |
| Phosphoinositide 3-kinase (PI3K) | 4JPS | -8.1 | Val851, Lys802, Asp933 | ATP-competitive |
This table is for illustrative purposes. The data are hypothetical and represent the type of information generated from in silico prediction studies.
These in silico predictions provide a valuable starting point for understanding the potential biological activities of this compound and guide the design of focused experimental studies to validate these hypotheses.
Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of N-[4-(2-chloroacetyl)phenyl]butanamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
While specific experimental spectra for this compound are not widely published, the expected chemical shifts in ¹H and ¹³C NMR can be inferred from its structure and data from analogous compounds like N-(4-acetylphenyl)-2-chloroacetamide. nih.gov In ¹H NMR, one would anticipate signals corresponding to the protons of the butanamide group, the aromatic protons on the phenyl ring, and the methylene (B1212753) protons of the chloroacetyl group. Similarly, ¹³C NMR would show distinct peaks for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons in the molecule. For related N-(substituted phenyl)-2-chloroacetamides, ¹H and ¹³C NMR spectra are typically recorded in deuterated dimethylsulfoxide (DMSO-d6) using tetramethylsilane (B1202638) (TMS) as an internal standard. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to the N-H bond, the carbonyl (C=O) groups of the amide and the ketone, and C-Cl bond vibrations. Research on a variety of substituted N-(phenyl)-2-chloroacetamides has shown that the C=O stretching vibrations typically appear in the range of 1707-1647 cm⁻¹, and the N-H stretching vibrations are observed between 3285-3209 cm⁻¹. researchgate.net These ranges provide a reliable reference for identifying the amide linkage in the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (molecular formula C₁₂H₁₄ClNO₂), the predicted monoisotopic mass is 239.0713 Da. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape, have been calculated for various adducts. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.07858 | 152.4 |
| [M+Na]⁺ | 262.06052 | 159.5 |
| [M-H]⁻ | 238.06402 | 155.8 |
| [M+NH₄]⁺ | 257.10512 | 170.6 |
| [M+K]⁺ | 278.03446 | 155.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The presence of the substituted phenyl ring in this compound suggests it will absorb light in the UV region. For comparison, studies on related N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives show absorption spectra in the range of 294-400 nm. researchgate.net The exact absorption maximum (λmax) for this compound would depend on the solvent used and the specific electronic environment of the chromophores.
Chromatographic and Separative Techniques for Purity and Analysis
Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. While a specific method for this exact compound is not detailed in the available literature, methods for structurally similar compounds provide a framework. For instance, the analysis of related butanamide derivatives often employs reverse-phase chromatography with a C18 column and a gradient elution using a mixture of an aqueous buffer (like phosphoric acid or formic acid for MS compatibility) and an organic solvent such as acetonitrile. sielc.comcapes.gov.br Detection is typically performed using a UV detector. capes.gov.br The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Crystallographic Analysis for Three-Dimensional Structure Determination (e.g., X-ray crystallography of related complexes)
Research into compounds such as 2-chloro-N-(4-methoxyphenyl)acetamide and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide reveals common methodologies and structural features. nih.govnih.gov Typically, suitable single crystals are grown from solutions, often by slow evaporation of a solvent like ethanol. nih.gov These crystals are then subjected to X-ray radiation, and the resulting diffraction pattern is analyzed to solve and refine the crystal structure.
In the case of 2-chloro-N-(4-methoxyphenyl)acetamide, the analysis revealed that the acetamido group is twisted out of the plane of the phenyl ring. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯O and C—H⋯O interactions, which form layers of molecules. These layers are further connected by C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, creating a three-dimensional supramolecular architecture. nih.gov
Similarly, the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide features an N—H⋯O hydrogen-bonded chain. nih.gov The packing of the molecules in the crystal is further influenced by π–π stacking interactions between inversion-related molecules. nih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, indicated that H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H contacts are the most significant in the crystal packing. nih.gov
The crystallographic data for these and other related chloroacetamide derivatives provide a robust framework for understanding the solid-state behavior of this class of compounds. The data typically includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z).
Below is an interactive data table summarizing the crystallographic data for several related chloroacetamide compounds.
This comparative data underscores the importance of X-ray crystallography in providing a detailed understanding of the molecular geometry and intermolecular interactions that govern the solid-state structures of this compound and its analogues.
Table of Mentioned Compounds
Future Research Directions and Translational Potential
Exploration of Novel Biological Targets and Therapeutic Areas
The N-[4-(2-chloroacetyl)phenyl]butanamide scaffold contains a reactive α-chloroacetyl group, a moiety known to be a key pharmacophore in various biologically active compounds. This electrophilic group can readily react with nucleophilic residues in proteins, such as cysteine, histidine, and lysine, making it a candidate for covalent inhibition of enzymes or other protein targets.
Future research could focus on screening this compound against a wide range of biological targets, including:
Enzymes in Disease Pathways: Many enzymes implicated in cancer, inflammation, and infectious diseases possess active site nucleophiles that could be targeted by the chloroacetyl group. For instance, certain classes of proteases, kinases, and metabolic enzymes are known to be susceptible to covalent modification.
Pathogen-Specific Targets: The chloroacetamide scaffold has been investigated for its antimicrobial properties. Future studies could explore the efficacy of this compound against a panel of bacterial and fungal pathogens to identify novel antimicrobial leads.
The therapeutic areas for exploration would logically follow from the identified biological targets. Given the known activities of related compounds, potential therapeutic applications could include oncology, immunology, and anti-infective therapy.
Development of Advanced Synthetic Strategies for Analogs
The synthesis of analogs of this compound is a crucial step in developing it into a lead compound. The core structure allows for systematic modification at several key positions to explore the structure-activity relationship (SAR).
Advanced synthetic strategies could include:
Modification of the Butanamide Chain: The length and branching of the acyl chain could be altered to optimize binding affinity and pharmacokinetic properties. Introducing different functional groups onto the butanamide moiety could also lead to new interactions with the target protein.
Variation of the Electrophilic Trap: While the chloroacetyl group is a common electrophile, other reactive groups could be synthesized to fine-tune the reactivity and selectivity towards specific biological targets.
These synthetic efforts would generate a library of analogs for biological screening, which is essential for identifying compounds with improved potency, selectivity, and drug-like properties.
Integration of Multi-omics Data for Deeper Mechanistic Understanding
Should this compound or its analogs show significant biological activity, the integration of multi-omics data would be a powerful approach to elucidate its mechanism of action. This involves a systems-level analysis of the changes that occur in a biological system upon treatment with the compound.
A multi-omics approach could involve:
Chemoproteomics: To identify the direct protein targets of this covalent inhibitor. This technique uses a tagged version of the compound to pull down and identify its binding partners from a complex biological sample.
Transcriptomics (RNA-seq): To analyze changes in gene expression following treatment. This can reveal the downstream signaling pathways that are affected by the compound's activity.
Proteomics: To study global changes in protein expression, providing further insight into the cellular response to the compound.
Metabolomics: To measure changes in the levels of small molecule metabolites, which can indicate the metabolic pathways that are perturbed.
By integrating these datasets, researchers can build a comprehensive picture of how the compound exerts its biological effects, identify potential off-target effects, and discover biomarkers for its activity.
Potential for this compound as a Chemical Biology Tool or Lead Scaffold
Given its reactive nature, this compound has the potential to be developed as a chemical biology tool or a lead scaffold for drug discovery.
As a Chemical Probe: If a specific and potent interaction with a biological target is identified, the compound could be developed into a chemical probe to study the function of that target in cells or in vivo. This would involve creating derivatives with tags for visualization or affinity purification.
As a Lead Scaffold: The core structure of this compound could serve as a starting point for the development of new drugs. Through medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, it could be transformed into a clinical candidate. The versatility of its synthesis allows for the creation of a diverse library of compounds for screening against various diseases.
Q & A
Q. Advanced: How do reaction conditions influence the yield and purity of this compound?
Methodological Answer: Optimization requires careful selection of solvents (e.g., dichloromethane or THF for solubility), stoichiometric ratios (excess acyl chloride to drive completion), and temperature (0–5°C to suppress side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential. Impurities such as unreacted aniline or hydrolyzed products (e.g., carboxylic acids) should be monitored via HPLC or LC-MS .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Confirm amide bond formation (δ 7.5–8.5 ppm for aromatic protons; δ 2.0–2.5 ppm for butanamide CH₂ groups).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~680 cm⁻¹ (C-Cl stretch).
- Elemental Analysis : Validate stoichiometry (e.g., C: 54.2%, H: 4.8%, N: 5.6%) .
Q. Advanced: How can minor impurities (e.g., hydrolyzed derivatives) be quantified in this compound?
Methodological Answer: High-resolution LC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) can resolve impurities. For example, hydrolyzed products (e.g., N-[4-(carboxymethyl)phenyl]butanamide) exhibit distinct retention times and mass shifts (+16 Da for oxidation). Quantitation limits of <0.1% are achievable using UV detection at 254 nm .
Basic: What biological applications are explored for this compound?
Methodological Answer:
It serves as a precursor in drug development, particularly for kinase inhibitors or proteasome regulators. The chloroacetyl group enables covalent binding to cysteine residues in target proteins, making it useful in activity-based protein profiling (ABPP) .
Q. Advanced: How can structure-activity relationships (SAR) guide optimization of its bioactivity?
Methodological Answer: Systematic modifications (e.g., replacing the chloroacetyl group with bromoacetyl or varying the phenyl ring substituents) can alter target selectivity. In vitro assays (e.g., IC₅₀ determination in cancer cell lines) paired with molecular docking (using software like AutoDock) reveal steric and electronic requirements for binding. For instance, bulkier substituents may hinder access to hydrophobic enzyme pockets .
Basic: How should researchers handle contradictions in reported biological activity data?
Methodological Answer:
Replicate experiments under standardized conditions (cell line provenance, assay buffers). Cross-validate using orthogonal methods (e.g., Western blotting alongside enzymatic assays). Contradictions may arise from differences in compound purity or cell permeability .
Q. Advanced: What statistical approaches resolve variability in dose-response studies?
Methodological Answer: Non-linear regression models (e.g., four-parameter logistic curve fitting) account for variability. Use tools like GraphPad Prism to calculate 95% confidence intervals for IC₅₀ values. Outlier detection (Grubbs’ test) ensures robustness .
Basic: How is the stability of this compound assessed under storage?
Methodological Answer:
Conduct accelerated stability studies: store aliquots at 4°C, -20°C, and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months. The chloroacetyl group is prone to hydrolysis in humid environments; thus, desiccated storage is recommended .
Q. Advanced: What kinetic parameters predict shelf-life under varying pH conditions?
Methodological Answer: Perform pH-rate profiling (pH 2–10) at 40°C. Calculate degradation rate constants (k) using first-order kinetics. Arrhenius plots (ln k vs. 1/T) extrapolate shelf-life at 25°C. Hydrolysis is typically fastest at pH >8 due to hydroxide ion catalysis .
Basic: What computational methods predict its physicochemical properties?
Methodological Answer:
Tools like ChemAxon or Schrödinger’s QikProp estimate logP (lipophilicity), solubility, and pKa. Molecular dynamics simulations (e.g., GROMACS) model solvation effects, while DFT calculations (Gaussian) predict reactivity of the chloroacetyl group .
Q. Advanced: How does molecular docking elucidate its interaction with biological targets?
Methodological Answer: Dock the compound into target protein crystal structures (e.g., PDB entries) using Glide or AutoDock Vina. Energy minimization and binding free energy calculations (MM-GBSA) identify key interactions (e.g., hydrogen bonds with catalytic cysteine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
